Cas no 847592-08-9 (N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide)

N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide is a synthetic diamide compound featuring a chlorophenyl and indole moiety, offering potential utility in medicinal chemistry and biochemical research. Its structure combines electrophilic and nucleophilic properties, making it a candidate for targeted molecular interactions. The presence of the 2-chlorophenyl group enhances binding affinity in certain receptor systems, while the indole component contributes to π-stacking and hydrophobic interactions. This compound may serve as an intermediate in the synthesis of more complex pharmacologically active molecules. Its well-defined chemical structure allows for precise modifications, facilitating structure-activity relationship studies in drug discovery.
N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide structure
847592-08-9 structure
Product Name:N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide
CAS No:847592-08-9
MF:C18H16ClN3O2
MW:341.791543006897
CID:5475718
Update Time:2025-05-20

N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
    • N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide
    • Inchi: 1S/C18H16ClN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
    • InChI Key: HGZWBYZTXLLVHF-UHFFFAOYSA-N
    • SMILES: C(NCCC1C2=C(NC=1)C=CC=C2)(=O)C(NC1=CC=CC=C1Cl)=O

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Additional information on N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide

Professional Introduction to N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide (CAS No. 847592-08-9)

N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide, a compound with the CAS number 847592-08-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this amide derivative incorporates a combination of a chlorophenyl group and an indole moiety, which are well-documented for their diverse biological activities.

The presence of the 2-chlorophenyl substituent in the molecule is particularly noteworthy, as chlorinated aromatic compounds are frequently explored for their pharmacological properties. This moiety is known to influence the electronic and steric properties of the molecule, thereby affecting its interactions with biological targets. In contrast, the 1H-indol-3-yl group adds another layer of complexity, contributing to the compound's potential binding affinity and specificity towards certain enzymes or receptors.

Recent studies in the realm of organic synthesis have highlighted the importance of amide linkages in drug design. The ethanediamide backbone in N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide not only provides structural stability but also serves as a versatile scaffold for further functionalization. This flexibility has enabled researchers to modify various aspects of the molecule, leading to the development of novel derivatives with enhanced pharmacological profiles.

In the context of contemporary pharmaceutical research, N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide has been investigated for its potential role in addressing various therapeutic challenges. The indole scaffold, in particular, has been extensively studied for its antimicrobial and anti-inflammatory properties. Moreover, the chlorophenyl group has shown promise in modulating pathways associated with neurological disorders. These combined attributes make this compound a promising candidate for further exploration in drug development.

The synthesis of N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide involves a series of well-established chemical transformations, including condensation reactions and aromatic substitutions. The precise control over reaction conditions is crucial to achieving high yields and purity levels. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.

Evaluation of N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide in preclinical studies has revealed intriguing biological activities. Initial assays have demonstrated its efficacy in inhibiting certain enzymes implicated in inflammatory responses. Additionally, preliminary cell-based assays suggest that this compound may exhibit neuroprotective effects, making it a potential lead for further investigation into neurodegenerative diseases.

The pharmacokinetic properties of this compound are also under scrutiny. Studies have been conducted to assess its solubility, stability, and metabolic pathways. These findings are essential for optimizing dosing regimens and minimizing potential side effects. The integration of computational modeling techniques has further aided in predicting how N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide will behave within biological systems.

As research progresses, collaborations between synthetic chemists and biochemists are becoming increasingly vital. The interdisciplinary approach allows for a comprehensive understanding of how structural modifications can influence biological activity. This synergy is particularly evident in the ongoing efforts to develop more selective and potent derivatives of N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide.

The future prospects for N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethylethanediamide are promising, with several avenues for further exploration remaining open. Investigating its interactions with specific targets at the molecular level could provide insights into its mechanism of action. Additionally, exploring its potential as a prodrug—a precursor that is converted into an active form within the body—could enhance its therapeutic efficacy.

In conclusion, N'-(2-chlorophenyl)-N-2-(1H-indol-3-yl)ethane-diamide (CAS No. 847592-08-9) stands as a testament to the innovative spirit driving modern pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutic agents. As scientific understanding continues to evolve, this compound will undoubtedly play a significant role in shaping future treatments across various medical disciplines.

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